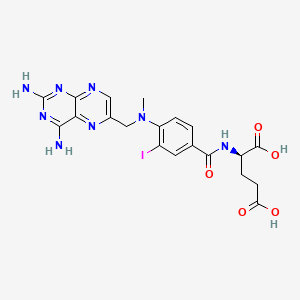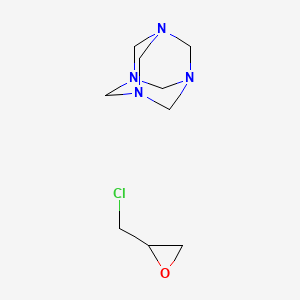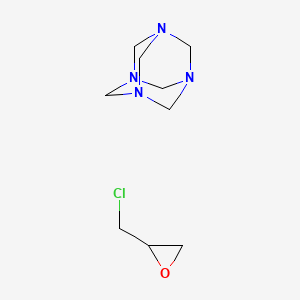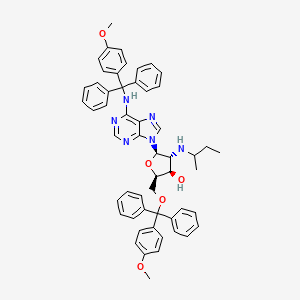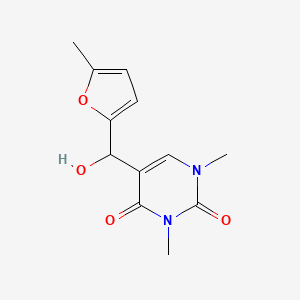
Telaprevir metabolite M4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Telaprevir metabolite M4 is a derivative of telaprevir, a direct-acting antiviral agent used in the treatment of chronic hepatitis C virus infections. Telaprevir is a peptidomimetic inhibitor of the hepatitis C virus NS3/4A protease, which is essential for viral replication. The metabolite M4 is one of the major metabolites formed during the metabolism of telaprevir in the human body .
Métodos De Preparación
The synthesis of telaprevir metabolite M4 involves several steps, including the use of biocatalysis and multicomponent reactions. The synthetic route typically starts with the preparation of telaprevir, followed by its metabolic conversion to the M4 metabolite. The reaction conditions often involve the use of specific enzymes and catalysts to facilitate the conversion. Industrial production methods may include large-scale biocatalytic processes to ensure high yield and purity of the metabolite .
Análisis De Reacciones Químicas
Telaprevir metabolite M4 undergoes various chemical reactions, including oxidation, reduction, and hydrolysis. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and hydrolyzing agents like water or acids. The major products formed from these reactions include pyrazinoic acid and other reduced or oxidized derivatives of the parent compound .
Aplicaciones Científicas De Investigación
Telaprevir metabolite M4 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used to study the metabolic pathways and biotransformation of antiviral agents. In biology, it helps in understanding the interactions between viral protease inhibitors and their targets. In medicine, it is used to evaluate the efficacy and safety of telaprevir and its metabolites in treating hepatitis C virus infections. Additionally, telaprevir and its metabolites have been explored for their potential use in treating other viral infections, such as enterovirus D68 and SARS-CoV-2 .
Mecanismo De Acción
Telaprevir metabolite M4 exerts its effects by inhibiting the hepatitis C virus NS3/4A protease, which is crucial for viral replication. The inhibition of this protease prevents the cleavage of the viral polyprotein into mature proteins, thereby disrupting the viral life cycle. The molecular targets involved include the NS3/4A protease and other viral proteins essential for replication. The pathways affected by this inhibition include the viral replication and assembly pathways .
Comparación Con Compuestos Similares
Telaprevir metabolite M4 can be compared with other similar compounds, such as boceprevir and simeprevir, which are also NS3/4A protease inhibitors used in the treatment of hepatitis C virus infections. While all these compounds share a similar mechanism of action, telaprevir and its metabolites, including M4, have shown unique pharmacokinetic and pharmacodynamic properties. For instance, telaprevir has a higher binding affinity for the NS3/4A protease and a different metabolic profile compared to boceprevir and simeprevir .
Propiedades
Número CAS |
1616728-72-3 |
|---|---|
Fórmula molecular |
C27H40N6O4 |
Peso molecular |
512.6 g/mol |
Nombre IUPAC |
(3S,3aS,6aR)-2-[(2S)-2-[[(2S)-2-cyclohexyl-2-(pyrazine-2-carbonylamino)acetyl]amino]-3,3-dimethylbutanoyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxamide |
InChI |
InChI=1S/C27H40N6O4/c1-27(2,3)22(26(37)33-15-17-10-7-11-18(17)21(33)23(28)34)32-25(36)20(16-8-5-4-6-9-16)31-24(35)19-14-29-12-13-30-19/h12-14,16-18,20-22H,4-11,15H2,1-3H3,(H2,28,34)(H,31,35)(H,32,36)/t17-,18-,20-,21-,22+/m0/s1 |
Clave InChI |
OGPCBCPSBXYSGK-OOOLTRJPSA-N |
SMILES isomérico |
CC(C)(C)[C@@H](C(=O)N1C[C@@H]2CCC[C@@H]2[C@H]1C(=O)N)NC(=O)[C@H](C3CCCCC3)NC(=O)C4=NC=CN=C4 |
SMILES canónico |
CC(C)(C)C(C(=O)N1CC2CCCC2C1C(=O)N)NC(=O)C(C3CCCCC3)NC(=O)C4=NC=CN=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



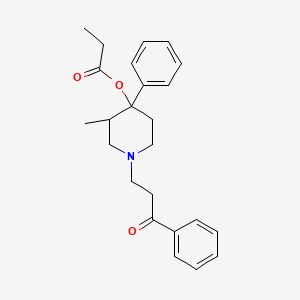

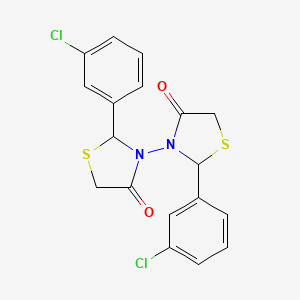
![2-ethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),5,12,14-pentaene-7,10-dione](/img/structure/B12791029.png)
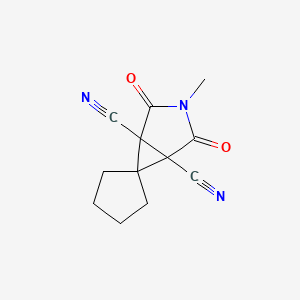
![(1S,2S,15R,23R)-24-(cyclopropylmethyl)-7-fluoro-16-oxa-13,24-diazaoctacyclo[15.9.1.15,9.01,15.02,23.04,14.021,27.013,28]octacosa-4(14),5,7,9(28),17,19,21(27)-heptaene-2,18-diol](/img/structure/B12791048.png)
